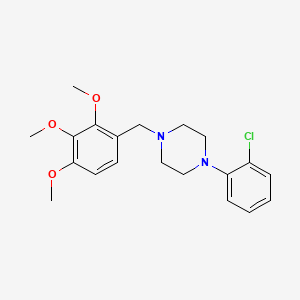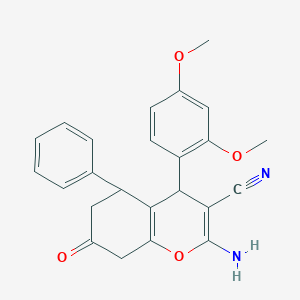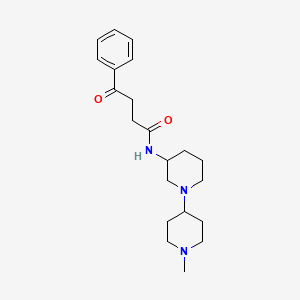![molecular formula C23H27N3O3 B6102737 7-(3-methoxybenzyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102737.png)
7-(3-methoxybenzyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-methoxybenzyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one, also known as MPD, is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. MPD belongs to the class of spirocyclic compounds, which are characterized by a unique ring structure that confers specific properties and activities.
作用机制
The mechanism of action of 7-(3-methoxybenzyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one is complex and involves multiple targets and pathways. This compound has been shown to bind to various receptors, including dopamine D2, serotonin 5-HT2A, and N-methyl-D-aspartate (NMDA) receptors, leading to modulation of their activity. This compound also affects the levels of various neurotransmitters, such as dopamine, serotonin, and glutamate, by inhibiting their reuptake and metabolism. These effects lead to changes in neuronal activity and signaling, which can have both therapeutic and adverse effects depending on the context.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the dose, route of administration, and duration of exposure. This compound has been shown to affect various cellular processes, including proliferation, apoptosis, and migration, by modulating the activity of specific signaling pathways. This compound also affects the levels of various neurotransmitters, which can lead to changes in mood, cognition, and behavior. In animal models, this compound has been shown to have both therapeutic and adverse effects, depending on the dose and duration of exposure.
实验室实验的优点和局限性
The advantages of using 7-(3-methoxybenzyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its unique spirocyclic structure, which confers specific properties and activities, and its potential applications in various scientific fields. This compound is also relatively easy to synthesize and purify, making it accessible to researchers with expertise in organic chemistry. However, the limitations of using this compound in lab experiments include its complex mechanism of action, which can lead to off-target effects and potential toxicity, and its limited availability, which can limit its use in large-scale studies.
未来方向
There are several future directions for research on 7-(3-methoxybenzyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one, including the following:
1. Investigation of the structure-activity relationships of this compound and its analogs to optimize its pharmacological properties and reduce its potential toxicity.
2. Development of novel drug delivery systems for this compound to enhance its bioavailability and target specific tissues and organs.
3. Exploration of the therapeutic potential of this compound in various neuropsychiatric disorders, including depression, anxiety, and schizophrenia, through preclinical and clinical studies.
4. Investigation of the role of this compound in regulating neuronal plasticity and learning and memory processes in the brain.
5. Development of new methods for synthesizing and purifying this compound to improve its yield and purity.
Conclusion
In conclusion, this compound is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has a unique spirocyclic structure that confers specific properties and activities, and its mechanism of action is complex and involves multiple targets and pathways. This compound has shown promising activity against various cancer cell lines and has potential therapeutic applications in neuropsychiatric disorders. Further research is needed to optimize the pharmacological properties of this compound, explore its therapeutic potential, and develop new methods for synthesizing and purifying it.
合成方法
The synthesis of 7-(3-methoxybenzyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that requires expertise in organic chemistry and advanced techniques. The most common method for synthesizing this compound is through the condensation reaction between 3-methoxybenzylamine and 2-pyridinecarboxaldehyde, followed by cyclization with 1,3-dibromo-5,5-dimethylhydantoin and deprotection with HCl. The yield and purity of this compound can be optimized by varying the reaction conditions and purification methods.
科学研究应用
7-(3-methoxybenzyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has shown promising activity against various cancer cell lines, including breast, lung, and colon cancer, by inhibiting the proliferation and inducing apoptosis. In pharmacology, this compound has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate, leading to potential therapeutic applications in neuropsychiatric disorders such as depression, anxiety, and schizophrenia. In neuroscience, this compound has been used as a tool compound to investigate the role of specific receptors and signaling pathways in the brain, leading to new insights into the mechanisms of action of various drugs and disease states.
属性
IUPAC Name |
7-[(3-methoxyphenyl)methyl]-2-(2-pyridin-2-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-29-20-8-4-6-18(14-20)16-25-12-5-9-23(22(25)28)10-13-26(17-23)21(27)15-19-7-2-3-11-24-19/h2-4,6-8,11,14H,5,9-10,12-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNVLDHSDNZIAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC3(C2=O)CCN(C3)C(=O)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-1,3-benzodioxol-5-yl-7-[(tetrahydro-2-furanylcarbonyl)amino]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B6102657.png)
![7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6102661.png)
![methyl 5-{[1-(cyclohexylmethyl)-3-piperidinyl]amino}-5-oxopentanoate](/img/structure/B6102668.png)



![2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6102708.png)
![(3S*,4S*)-4-(4-morpholinyl)-1-[4-(1H-pyrazol-1-ylmethyl)benzyl]-3-pyrrolidinol](/img/structure/B6102714.png)
![4-{[bis(2-chloroethyl)amino]sulfonyl}-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B6102715.png)
![(4-fluoro-3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6102732.png)
![2-[3-(methylthio)-1H-1,2,4-triazol-5-yl]-8-(tetrahydro-2-furanylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6102741.png)


![N-[2-(1H-indol-3-yl)ethyl]-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6102759.png)